molecular formula C21H13ClO4S B11258645 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate

Cat. No.: B11258645
M. Wt: 396.8 g/mol
InChI Key: GQOLNBSBECUYJH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a thiophene ring, a chlorophenyl group, and a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylcoumarin in the presence of a base to form an intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is unique due to its combination of a chromen-2-one moiety with a thiophene ring and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H13ClO4S

Molecular Weight

396.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] thiophene-2-carboxylate

InChI

InChI=1S/C21H13ClO4S/c1-12-16-11-15(25-20(23)18-3-2-10-27-18)8-9-17(16)26-21(24)19(12)13-4-6-14(22)7-5-13/h2-11H,1H3

InChI Key

GQOLNBSBECUYJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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